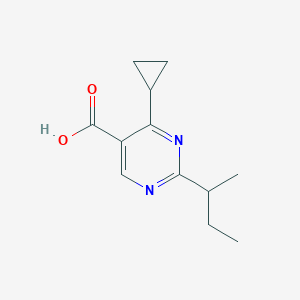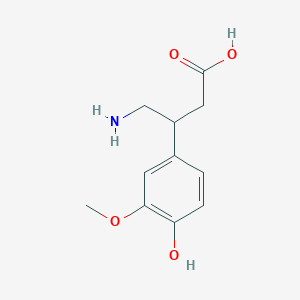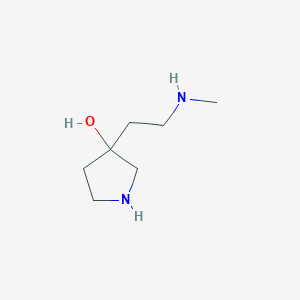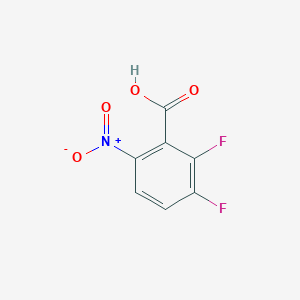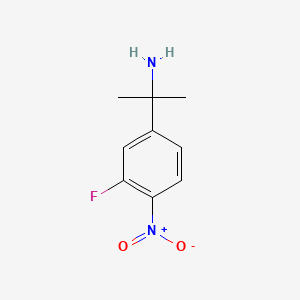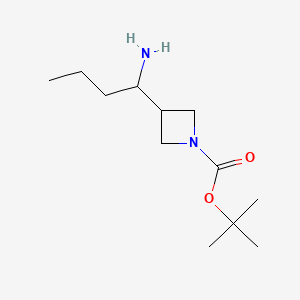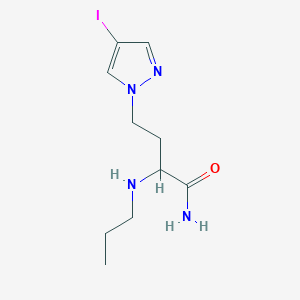
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide is a chemical compound that features a pyrazole ring substituted with an iodine atom and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under acidic conditions.
Attachment of the Butanamide Chain: The iodinated pyrazole is reacted with a butanamide derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)butanamide
- 4-(4-Chloro-1H-pyrazol-1-yl)-2-(propylamino)butanamide
- 4-(4-Fluoro-1H-pyrazol-1-yl)-2-(propylamino)butanamide
Uniqueness
The presence of the iodine atom in 4-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)butanamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding characteristics, making this compound particularly interesting for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H17IN4O |
|---|---|
Molecular Weight |
336.17 g/mol |
IUPAC Name |
4-(4-iodopyrazol-1-yl)-2-(propylamino)butanamide |
InChI |
InChI=1S/C10H17IN4O/c1-2-4-13-9(10(12)16)3-5-15-7-8(11)6-14-15/h6-7,9,13H,2-5H2,1H3,(H2,12,16) |
InChI Key |
ZXQDJVCAPBGGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CCN1C=C(C=N1)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



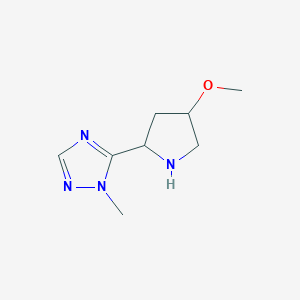
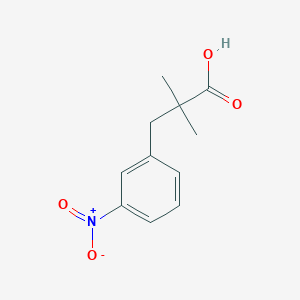
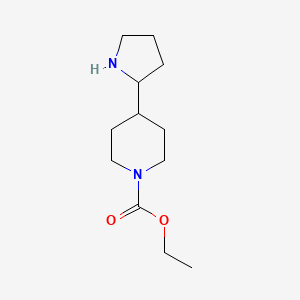
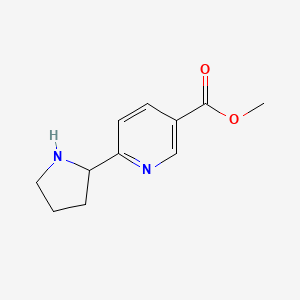
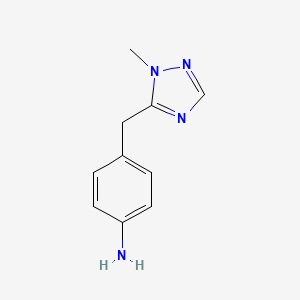
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
